![molecular formula C11H13NO2 B12626845 (5R)-5-[Amino(phenyl)methyl]oxolan-2-one CAS No. 919770-45-9](/img/structure/B12626845.png)
(5R)-5-[Amino(phenyl)methyl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-[Amino(phenyl)methyl]oxolan-2-one is a chiral compound with a unique structure that includes an oxolane ring substituted with an amino(phenyl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[Amino(phenyl)methyl]oxolan-2-one typically involves the reaction of oxolane derivatives with amino(phenyl)methyl reagents under controlled conditions. One common method includes the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-5-[Amino(phenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(5R)-5-[Amino(phenyl)methyl]oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe in enzyme studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (5R)-5-[Amino(phenyl)methyl]oxolan-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxolane ring provides structural rigidity, allowing the compound to fit into specific binding sites. Pathways involved include enzyme inhibition or activation, depending on the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S)-5-[Amino(phenyl)methyl]oxolan-2-one: The enantiomer of the compound with different stereochemistry.
(5R)-5-[Amino(phenyl)methyl]pyrrolidin-2-one: A similar compound with a pyrrolidine ring instead of an oxolane ring.
Uniqueness
(5R)-5-[Amino(phenyl)methyl]oxolan-2-one is unique due to its specific stereochemistry and the presence of both an amino group and an oxolane ring. This combination provides distinct reactivity and binding properties, making it valuable in various applications.
Propriétés
Numéro CAS |
919770-45-9 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
(5R)-5-[(S)-amino(phenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H13NO2/c12-11(8-4-2-1-3-5-8)9-6-7-10(13)14-9/h1-5,9,11H,6-7,12H2/t9-,11+/m1/s1 |
Clé InChI |
MEZZKWWDCSYWFM-KOLCDFICSA-N |
SMILES isomérique |
C1CC(=O)O[C@H]1[C@H](C2=CC=CC=C2)N |
SMILES canonique |
C1CC(=O)OC1C(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


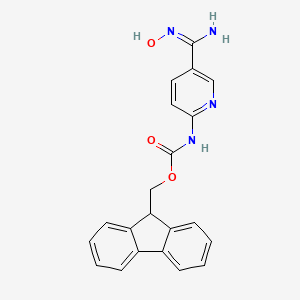
![3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B12626764.png)
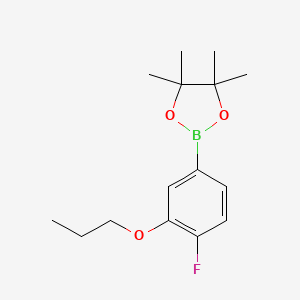
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12626795.png)



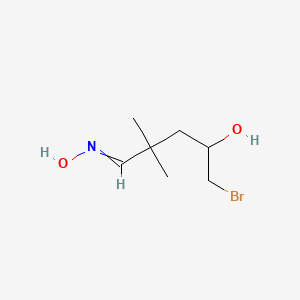
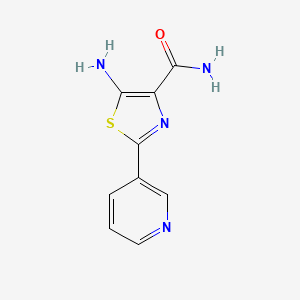
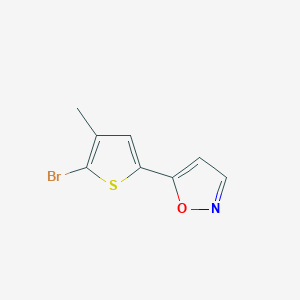

![4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626835.png)


